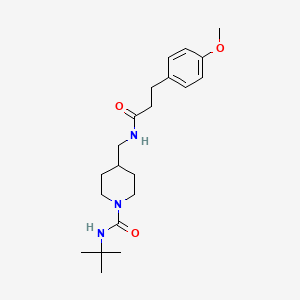

N-(tert-butyl)-4-((3-(4-methoxyphenyl)propanamido)methyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-4-[[3-(4-methoxyphenyl)propanoylamino]methyl]piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O3/c1-21(2,3)23-20(26)24-13-11-17(12-14-24)15-22-19(25)10-7-16-5-8-18(27-4)9-6-16/h5-6,8-9,17H,7,10-15H2,1-4H3,(H,22,25)(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVABGPUHYKLMAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)CCC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(tert-butyl)-4-((3-(4-methoxyphenyl)propanamido)methyl)piperidine-1-carboxamide, with CAS number 1234841-82-7, is a complex organic compound featuring a piperidine ring and various functional groups that suggest potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C21H33N3O3

- Molecular Weight : 375.5 g/mol

- Structure : The compound contains a tert-butyl group, a piperidine ring, and a methoxyphenyl propanamido moiety, contributing to its unique pharmacological profile.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the realms of medicinal chemistry and pharmacology. Its structural characteristics imply interactions with specific molecular targets such as enzymes and receptors.

- Enzyme Modulation : The compound may influence enzyme activity through competitive inhibition or allosteric modulation.

- Receptor Interaction : It could bind to specific receptors, altering signaling pathways related to pain, inflammation, or other physiological responses.

Pharmacological Studies

Recent studies have focused on the pharmacological effects of similar compounds in the piperidine class. For instance:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| N-(tert-butyl)-4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxamide | Antiviral properties | |

| N-(tert-butyl)-3-(dimethylaminomethyl)piperidine-1-carboxamide | Anticancer activity |

These studies suggest that modifications in the side chains can significantly alter biological activity, indicating a structure-activity relationship (SAR) that merits further exploration.

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant activity against various cell lines. For example, certain derivatives have shown promising results in inhibiting cellular proliferation in cancer models.

Comparative Analysis with Similar Compounds

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| N-(tert-butyl)-3-(dimethylaminomethyl)piperidine-1-carboxamide | 0.98 | Different positioning of the dimethylamino group |

| tert-Butyl 3-(aminomethyl)piperidine-1-carboxamide | 0.98 | Lacks benzamido moiety |

| tert-Butyl methyl(piperidin-4-ylmethyl)carbamate | 0.98 | Distinct functional group arrangement |

This table illustrates how minor structural variations can lead to diverse biological activities and therapeutic potentials.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Physicochemical and Functional Insights

Lipophilicity: The tert-butyl and methoxyphenyl groups in the target compound enhance lipophilicity compared to analogues with polar substituents (e.g., tosyl in or pyrimidine in ). This may improve blood-brain barrier penetration but reduce aqueous solubility .

Synthetic Complexity :

- The target compound’s propanamido side chain requires precise amide coupling, akin to ’s acetylated piperidine synthesis .

- Microwave-assisted methods () offer higher efficiency (~85% yield) compared to traditional stepwise protocols (~60% for ) .

Biological Relevance :

- Piperidine carboxamides are common in kinase inhibitors (e.g., ’s benzodiazol derivative targets 8-oxo-Gua DNA repair enzymes) .

- The methoxyphenyl group may confer selectivity for serotonin or adrenergic receptors, as seen in related GPCR modulators .

Research Findings and Methodological Considerations

Docking and Binding Affinity Predictions

For example:

Preparation Methods

Synthesis of 3-(4-Methoxyphenyl)propanoic Acid

3-(4-Methoxyphenyl)propanoic acid is synthesized through Friedel-Crafts acylation of anisole followed by reduction and oxidation.

Activation to Acyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form 3-(4-methoxyphenyl)propanoyl chloride.

Coupling with Piperidine Intermediate

tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate reacts with the acyl chloride in the presence of a base:

- Reagents : Triethylamine (TEA) or DIEA in DCM.

- Conditions : 0°C to room temperature, 12–24 hours.

- Yield : 70–85%.

Mechanism : Nucleophilic acyl substitution where the piperidine’s primary amine attacks the electrophilic carbonyl carbon.

Nucleophilic Substitution on Piperidine Derivatives

Synthesis of tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate

The tert-butyl-protected piperidine undergoes chlorination at the 4-position:

Azide Formation and Reduction

Amide Bond Formation

The amine intermediate couples with 3-(4-methoxyphenyl)propanoic acid using carbodiimide reagents:

Reductive Amination for Methylene Linkage

Preparation of 4-Oxopiperidine-1-carboxylate

tert-Butyl 4-oxopiperidine-1-carboxylate is synthesized via oxidation of piperidine-4-methanol.

Reductive Amination with 3-(4-Methoxyphenyl)propanamide

- Imine Formation : The ketone reacts with ammonium acetate in methanol.

- Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to a secondary amine.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Direct Amidation | Acyl chloride coupling | 70–85% | High efficiency, minimal side products | Requires anhydrous conditions |

| Nucleophilic Substitution | Chloride → Azide → Amine → Amide | 60–70% | Scalable for industrial production | Multi-step, low atom economy |

| Reductive Amination | Ketone → Imine → Amine | 50–60% | Mild conditions | Moderate yields, byproduct formation |

Optimization Strategies

Solvent Systems

Catalytic Additives

Temperature Control

- Low temperatures (0–5°C) minimize epimerization during acyl chloride formation.

- Reflux conditions (85–100°C) drive nucleophilic substitutions to completion.

Structural Characterization

NMR Spectroscopy

Cost-Effective Reagents

Green Chemistry Metrics

- Atom economy : 78% for direct amidation vs. 65% for reductive amination.

- E-factor : 12.5 (kg waste/kg product) for multi-step routes.

Q & A

Q. What are the key synthetic routes for N-(tert-butyl)-4-((3-(4-methoxyphenyl)propanamido)methyl)piperidine-1-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step processes:

- Step 1 : Formation of the piperidine core via cyclization or functionalization of a pre-existing piperidine ring.

- Step 2 : Introduction of the tert-butyl carboxamide group using tert-butyl isocyanate or tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane).

- Step 3 : Coupling the 3-(4-methoxyphenyl)propanamido moiety via amide bond formation, often using carbodiimide coupling agents (e.g., DCC or EDC) . Optimization focuses on solvent selection (polar aprotic solvents for amidation), temperature control (0–25°C to prevent side reactions), and purification via column chromatography or recrystallization.

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and stereochemistry (e.g., piperidine ring protons at δ 1.4–3.0 ppm, methoxy group at δ ~3.7 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 403.2 for CHNO) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O) and ~1250 cm (methoxy C-O) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Comparative Assays : Standardize assays (e.g., enzyme inhibition IC, cell viability MTT) across labs to minimize variability.

- Structural Analog Analysis : Compare activity of analogs (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl or thiophene) to identify substituent-dependent trends .

- Dose-Response Validation : Replicate studies with rigorous controls (e.g., vehicle-only and positive controls) to confirm dose-dependent effects .

Q. What in silico strategies predict the compound’s biological targets and binding modes?

- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., G-protein-coupled receptors or kinases). Prioritize targets based on piperidine carboxamides’ known affinity for neurotransmitter systems .

- Pharmacophore Mapping : Identify critical features (e.g., tert-butyl hydrophobicity, methoxyphenyl π-stacking) for target engagement .

- Molecular Dynamics (MD) : Simulate binding stability over 50–100 ns trajectories to assess interactions (e.g., hydrogen bonding with catalytic residues) .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency or selectivity?

- Substituent Variation : Systematically modify the 4-methoxyphenyl group (e.g., replace methoxy with ethoxy, halogens) and analyze effects on activity .

- Piperidine Ring Modifications : Test N-methylation or ring expansion to azepane to alter conformational flexibility and steric effects .

- Propanamido Linker Optimization : Replace the amide with sulfonamide or urea to modulate solubility and metabolic stability .

Q. What methodologies address low synthetic yields during scale-up?

- Continuous Flow Chemistry : Enhance reaction control and reduce side products in amidation steps .

- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency in propanamido installation .

- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., solvent polarity, stoichiometry) .

Q. How is the compound’s stability assessed under physiological or storage conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and pH extremes (1–13) for 1–4 weeks. Monitor degradation via HPLC .

- LC-MS/MS Stability Profiling : Identify degradation products (e.g., tert-butyl group hydrolysis to carboxylic acid) .

- Excipient Compatibility : Test stability in common formulation matrices (e.g., PEG 400, polysorbate 80) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.